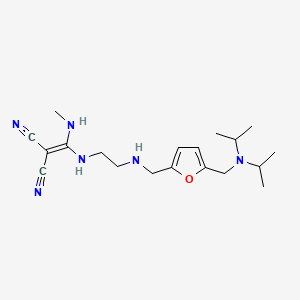

Propanedinitrile, (((2-(((5-((bis(1-methylethyl)amino)methyl)-2-furanyl)methyl)amino)ethyl)amino)(methylamino)methylene)-

Description

IUPAC Nomenclature and Functional Group Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-[[2-[[5-[[di(propan-2-yl)amino]methyl]furan-2-yl]methylamino]ethylamino]-(methylamino)methylidene]propanedinitrile . This name reflects its intricate substituent arrangement:

- Propanedinitrile core : A central carbon atom bonded to two nitrile groups ($$C(C#N)_2$$).

- Methylidene bridge : A methylene group ($$CH2$$) linking the propanedinitrile moiety to a methylamino group ($$NHCH3$$).

- Ethylamino-furanyl chain : An ethylamino group ($$NHCH2CH2$$) connected to a 2-furanyl ring substituted at position 5 with a bis(1-methylethyl)aminomethyl group ($$N(CH(CH3)2)2CH2$$).

Key functional groups include:

Molecular Geometry and Stereochemical Considerations

The molecule exhibits a hybrid geometry combining planar and tetrahedral regions:

- Nitrile groups : Linear geometry ($$sp$$-hybridized carbons).

- Amine groups : Trigonal pyramidal geometry ($$sp^3$$-hybridized nitrogens).

- Furan ring : Planar aromatic structure with delocalized $$\pi$$-electrons.

Steric effects arise from the bulky bis(1-methylethyl) groups, which restrict free rotation around the furan-methylamine bond. No chiral centers are present, as all substituents on stereogenic atoms are either duplicates (e.g., two isopropyl groups) or part of symmetric frameworks.

Comparative Analysis with Related Propanedinitrile Derivatives

A comparative analysis highlights structural and functional distinctions (Table 1):

Table 1: Structural comparison of propanedinitrile derivatives

Notable differences include:

- Complexity : The target compound’s furan-amine chain introduces steric bulk absent in simpler derivatives like malononitrile.

- Electronic effects : The bis(1-methylethyl)amino group donates electron density via nitrogen lone pairs, modulating reactivity compared to electron-withdrawing nitriles.

- Aromatic interactions : The furan ring enables $$\pi$$-$$\pi$$ stacking, absent in aliphatic derivatives.

Properties

CAS No. |

135017-15-1 |

|---|---|

Molecular Formula |

C19H30N6O |

Molecular Weight |

358.5 g/mol |

IUPAC Name |

2-[[2-[[5-[[di(propan-2-yl)amino]methyl]furan-2-yl]methylamino]ethylamino]-(methylamino)methylidene]propanedinitrile |

InChI |

InChI=1S/C19H30N6O/c1-14(2)25(15(3)4)13-18-7-6-17(26-18)12-23-8-9-24-19(22-5)16(10-20)11-21/h6-7,14-15,22-24H,8-9,12-13H2,1-5H3 |

InChI Key |

FDEMXMQQXDTVQU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(CC1=CC=C(O1)CNCCNC(=C(C#N)C#N)NC)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, (((2-(((5-((bis(1-methylethyl)amino)methyl)-2-furanyl)methyl)amino)ethyl)amino)(methylamino)methylene)- typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve efficient production. Safety measures are also essential due to the potential hazards associated with the chemicals and reactions involved.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, (((2-(((5-((bis(1-methylethyl)amino)methyl)-2-furanyl)methyl)amino)ethyl)amino)(methylamino)methylene)- can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different products compared to reduction or substitution reactions.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

Propanedinitrile derivatives have been investigated for their potential as therapeutic agents. The structure allows for modifications that can enhance biological activity and selectivity towards specific targets, such as receptors involved in neurological disorders or cancer.

2. Synergistic Effects

Research has indicated that compounds like malononitrile can exhibit synergistic toxicity with other agents, potentially leading to enhanced efficacy in drug formulations. This mechanism is critical for developing combination therapies that maximize therapeutic outcomes while minimizing side effects .

Agricultural Applications

1. Pesticide Formulations

Compounds similar to propanedinitrile have been explored for use in pesticide formulations due to their ability to act on specific pests while being less harmful to non-target organisms. The furan moiety in the structure may contribute to its effectiveness against certain agricultural pests.

2. Plant Growth Regulators

Research has suggested that nitriles can influence plant growth and development, making propanedinitrile a candidate for further study as a plant growth regulator. Its application could enhance crop yields by optimizing growth conditions .

Materials Science Applications

1. Polymer Chemistry

Propanedinitrile can serve as a monomer in the synthesis of various polymers. Its unique functional groups allow for the creation of materials with tailored properties, such as increased strength or flexibility, which can be beneficial in manufacturing processes .

2. Coatings and Adhesives

The chemical's properties make it suitable for use in coatings and adhesives, where its stability and reactivity can enhance product performance. Research into its application in this field is ongoing, focusing on improving adhesion characteristics and durability under various environmental conditions.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Propanedinitrile, (((2-(((5-((bis(1-methylethyl)amino)methyl)-2-furanyl)methyl)amino)ethyl)amino)(methylamino)methylene)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The detailed molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Similarities and Differences

The propanedinitrile backbone is a common feature among related compounds, but substituents critically define their properties:

Key Observations :

- The target compound’s furan ring and diisopropylamino group distinguish it from phenyl or hydroxyethyl-substituted analogs. These groups enhance steric bulk and electron-donating capacity compared to simpler derivatives like 2-(ethoxymethylene)-propanedinitrile .

- Compared to thiophene derivatives (e.g., 3-amino-5-piperidinyl-2,4-thiophenedicarbonitrile), the furan core may reduce aromatic stability but improve solubility due to oxygen’s electronegativity .

Physicochemical Properties

Key Observations :

- The target compound’s high log Kow (estimated 6–7) aligns with its diisopropylamino and furan groups, suggesting strong adsorption to organic matter, similar to CHPD .

Biological Activity

Propanedinitrile, specifically the compound ((2-(((5-((bis(1-methylethyl)amino)methyl)-2-furanyl)methyl)amino)ethyl)amino)(methylamino)methylene) , is a complex nitrile derivative with potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound and its derivatives.

Synthesis and Structural Analysis

The synthesis of propanedinitrile derivatives often involves multi-step organic reactions, including the use of various reagents such as p-toluene sulfonyl chloride and maleic anhydride. Characterization techniques such as IR spectroscopy, NMR (both H and C), mass spectrometry, and density functional theory (DFT) calculations are employed to confirm the structure and purity of synthesized compounds .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of propanedinitrile derivatives. For instance, certain derivatives exhibited significant antibacterial effects against a range of pathogens. A comparative analysis of minimum inhibitory concentrations (MIC) for various bacterial strains is summarized in Table 1:

| Compound | E. coli | S. aureus | P. aeruginosa | C. albicans |

|---|---|---|---|---|

| 1 | 6.25 µM | 1.56 µM | 12.50 µM | 3.12 µM |

| 2 | 3.12 µM | 0.78 µM | 6.25 µM | 1.56 µM |

| 3 | 12.50 µM | 3.12 µM | 1.56 µM | 0.39 µM |

These results indicate that some derivatives possess potent antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis .

Antioxidant Activity

The antioxidant potential of these compounds has also been evaluated using DPPH radical scavenging assays, where several derivatives showed promising results with IC50 values ranging from to μg/ml . This suggests that these compounds may mitigate oxidative stress in biological systems.

Neuroprotective Effects

Notably, one of the propanedinitrile derivatives has been identified as a potential lead for Alzheimer's disease treatment due to its ability to disaggregate amyloid-beta fibrils and inhibit monoamine oxidase A (MAO A), with an IC50 value of μM . This neuroprotective property highlights the therapeutic potential of these compounds in neurodegenerative diseases.

Case Studies

In a recent study involving the synthesis and biological evaluation of nitrile-containing compounds, several derivatives were tested for their anti-Alzheimer activity. Among them, compound 63 , a phenylhydrazinylidene propanedinitrile derivative, demonstrated significant efficacy in disaggregating amyloid fibrils .

Another study focused on the SAR of related pyridine derivatives indicated that modifications in substituents significantly affected both antimicrobial and antioxidant activities . The introduction of specific functional groups was found to enhance biological efficacy.

Q & A

Q. What mechanistic insights explain the stability of Propanedinitrile derivatives under acidic conditions?

- Methodology :

- Perform kinetic studies (pH-rate profiling) to assess hydrolysis rates of nitrile groups .

- Use isotopic labeling () to track oxygen incorporation during degradation .

Data Analysis and Reporting Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.